Cyclic adenosine diphosphate ribose (cADPR) is a naturally occurring cyclic nucleotide derived from nicotinamide adenine dinucleotide (NAD+). [, ] It serves as a potent intracellular calcium (Ca2+) mobilizing second messenger, playing a crucial role in various cellular processes, including fertilization, immune responses, and muscle contraction. [, , , , , , , ] Discovered during research on sea urchin egg fertilization, cADPR's significance extends to diverse mammalian cells and plant systems. [, , ]
Cyclic adenosine diphosphate ribose belongs to the class of cyclic nucleotides, which also includes cyclic adenosine monophosphate and cyclic guanosine monophosphate. Its primary function is related to calcium signaling pathways, distinguishing it from other cyclic nucleotides that primarily regulate different signaling mechanisms.
Cyclic adenosine diphosphate ribose can be synthesized through several methods, including enzymatic and chemical approaches:
The molecular structure of cyclic adenosine diphosphate ribose consists of a ribose sugar moiety linked to a diphosphate group in a cyclic conformation. The key features include:
The structural configuration allows cyclic adenosine diphosphate ribose to interact effectively with calcium channels and other proteins involved in signaling pathways .
Cyclic adenosine diphosphate ribose participates in several important chemical reactions:
These reactions are vital for cellular responses to stimuli and play roles in various physiological processes.
The mechanism of action of cyclic adenosine diphosphate ribose primarily involves its role as a signaling molecule:
Cyclic adenosine diphosphate ribose exhibits several notable physical and chemical properties:
These properties are essential for its function within biological systems.
Cyclic adenosine diphosphate ribose has significant scientific applications:
Cyclic ADP-ribose (cADPR) is a cyclic adenine nucleotide derivative formed from nicotinamide adenine dinucleotide (NAD⁺). Its canonical structure features a unique N1-glycosidic bond linking the anomeric carbon (C1") of the "northern" ribose to the N1 position of the adenine base (as opposed to N9 in standard nucleosides) [3]. This configuration creates a 18-membered ring system comprising adenine, two ribose units, and a pyrophosphate bridge [3] [6]. Recent research has identified non-canonical isomers:
Bacterial and plant Toll/interleukin-1 receptor (TIR) domains catalyze NAD⁺ hydrolysis to produce isomers distinct from mammalian cADPR:
Table 1: Structural Features of cADPR Isomers
Isomer | Cyclization Bond | Biological Source | Conformation |
---|---|---|---|
Canonical cADPR | N1-glycosidic | Mammals (CD38) | Twisted ring |
2'cADPR (v-cADPR) | C1"–2'-O-glycosidic | Plant/bacterial TIR domains | Horseshoe |
3'cADPR (v2-cADPR) | C1"–3'-O-glycosidic | Bacterial TIR domains | Extended horseshoe |
Cyclic GDP-ribose (cGDPR) is synthesized from nicotinamide guanine dinucleotide (NGD⁺) by ADP-ribosyl cyclases like CD38. Key distinctions:
cADPR production is catalyzed by evolutionarily distinct enzyme families:
Table 2: Enzymatic Sources of cADPR and Isomers
Enzyme | Source | Primary Product(s) | Key Regulators |
---|---|---|---|
CD38 | Mammals | cADPR, ADP-ribose | ATP (inhibits hydrolase) |
CD157 | Mammals | cADPR (lower activity) | Unknown |
Bacterial TIR domains | Prokaryotes | 3’cADPR | Phage infection |
Plant TIR domains | Plants | 2’cADPR, 3’cADPR | Immune activation |
The catalytic strategies for NAD⁺ cleavage diverge between eukaryotes and prokaryotes:- Eukaryotic ADP-Ribosyl Cyclases (CD38):1. Nucleophilic attack by a conserved glutamate (Glu226 in human CD38) on NAD⁺’s C1" anomeric carbon forms a covalent ADP-ribosyl-enzyme intermediate [6].2. The "northern" ribose C1" attacks the N1 of adenine, releasing nicotinamide and cyclizing to cADPR [6].3. Water hydrolysis of the intermediate yields ADP-ribose as a side product [4].- Prokaryotic TIR Domains:1. Conserved glutamates coordinate Mg²⁺ to polarize the NAD⁺ ribose O2', facilitating SN2 attack on the nicotinamide ribose C1" [10].2. A catalytic tryptophan (e.g., Trt85 in Thoeris TIR) stabilizes the oxocarbenium transition state [10].3. Nucleophilic attack by the 2'-OH or 3'-OH of the "southern" ribose forms 2’cADPR or 3’cADPR, respectively [7] [10].
Figure: NAD⁺ Hydrolysis Pathways
Eukaryotic (CD38) Prokaryotic (TIR) NAD⁺ NAD⁺ │ │ ├─ Glu226 attacks C1" ├─ Mg²⁺ activates O2' ↓ ↓ Covalent ADP-ribose-enzyme Oxocarbenium transition state │ │ ├─ N1 attack → cADPR ├─ 2'-OH attack → 2'cADPR ├─ H₂O attack → ADP-ribose └─ 3'-OH attack → 3'cADPR
These mechanisms highlight convergent evolution: distinct protein folds achieve similar cyclization chemistry but yield stereochemically diverse signaling molecules [1] [10].
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